molecular formula C10H19N3O2 B8302360 3-(2-Hydroxyethyl)-1-(4-piperidyl)-imidazolidin-2-one

3-(2-Hydroxyethyl)-1-(4-piperidyl)-imidazolidin-2-one

Cat. No.: B8302360
M. Wt: 213.28 g/mol
InChI Key: AMARHVBYLCMGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyethyl)-1-(4-piperidyl)-imidazolidin-2-one is a useful research compound. Its molecular formula is C10H19N3O2 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-piperidin-4-ylimidazolidin-2-one

InChI

InChI=1S/C10H19N3O2/c14-8-7-12-5-6-13(10(12)15)9-1-3-11-4-2-9/h9,11,14H,1-8H2

InChI Key

AMARHVBYLCMGHE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCN(C2=O)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 59.7 g of 1-(1-carbobenzoxy-4-piperidyl)-3-[2(2-tetrahydropyranyloxy)-ethyl]-imidazolidin-2-one in 1,200 ml of absolute methanol is hydrogenated at room temperature and normal pressure with the addition of 1 mol equivalent of hydrochloric acid and 6 g of palladium-on-charcoal catalyst until 2 mol equivalents of hydrogen have been taken up. The catalyst is then filtered off and the filtrate is evaporated under reduced pressure. The residue is freed from moisture which is still adhering, by treatment with toluene. The reaction product is chromatographed on 2 kg of basic aluminium oxide using a mixture of chloroform/methanol (85:15) as the eluant mixture. In this way, 3-(2-hydroxyethyl)-1-(4-piperidyl)-imidazolidin-2-one is obtained in the form of a viscous oil, which is further used without additional purification.
Name
1-(1-carbobenzoxy-4-piperidyl)-3-[2(2-tetrahydropyranyloxy)-ethyl]-imidazolidin-2-one
Quantity
59.7 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

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